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Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B7801925 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 2-Undecanone (also

known as methyl nonyl ketone), a compound utilized in the fragrance and flavor industries and

as an insect repellent.[1][2] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols relevant to researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data
The spectroscopic data for 2-Undecanone is summarized in the tables below, providing a

quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for 2-Undecanone

Chemical Shift (δ)
ppm

Multiplicity Assignment Reference Solvent

2.41 t -CH₂-C(O)- CDCl₃

2.13 s -C(O)-CH₃ CDCl₃

1.56 quintet -CH₂-CH₂-C(O)- CDCl₃

1.25 m -(CH₂)₆- CDCl₃

0.88 t -CH₃ CDCl₃
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Source: SpectraBase, Sigma-Aldrich Co. LLC.[3]

Table 2: ¹³C NMR Spectroscopic Data for 2-Undecanone

Chemical Shift (δ) ppm Assignment Reference Solvent

209.2 C=O (C-2) CDCl₃

43.8 CH₂ (C-3) CDCl₃

31.9 -(CH₂)n- CDCl₃

29.8 CH₃ (C-1) CDCl₃

29.4 -(CH₂)n- CDCl₃

29.3 -(CH₂)n- CDCl₃

29.2 -(CH₂)n- CDCl₃

24.0 -(CH₂)n- CDCl₃

22.7 -(CH₂)n- CDCl₃

14.1 -CH₃ (C-11) CDCl₃

Source: Adapted from predicted and published data.[4][5]

Table 3: Infrared (IR) Absorption Data for 2-Undecanone

Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)

1715 - 1720 Strong C=O stretching (ketone)

1465 Medium C-H bending (methylene)

1360 Medium C-H bending (methyl)

Source: NIST, SpectraBase, general ketone IR data.[6][7][8] The strong absorption band

around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.[8][9]
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Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Undecanone

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Assignment of Fragment
Ion

43 100
[CH₃CO]⁺ (Acylium ion from α-

cleavage)

58 ~50
[C₃H₆O]⁺ (McLafferty

rearrangement product)

71 ~30 [C₄H₇O]⁺ (α-cleavage)

85 ~15 [C₅H₉O]⁺

170 ~5 [M]⁺ (Molecular ion)

Source: NIST Mass Spectrometry Data Center, PubChem.[4][10] The fragmentation pattern is

characterized by a prominent base peak at m/z = 43, resulting from alpha-cleavage, and a

significant peak at m/z = 58 due to the McLafferty rearrangement, both of which are typical for

methyl ketones.[11][12]

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

ketone.

Sample Preparation:

Accurately weigh 5-20 mg of the 2-Undecanone sample for ¹H NMR (20-50 mg for ¹³C

NMR).[13]

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.[13] Tetramethylsilane (TMS) is often added as an internal standard
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for chemical shift referencing (0 ppm).[14]

Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.

[13]

Data Acquisition:

Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.

[15]

Place the sample into the NMR spectrometer.

The spectrometer's software is used to "lock" onto the deuterium signal of the solvent,

which stabilizes the magnetic field.[13]

The magnetic field is "shimmed" by adjusting the shim coils to maximize field homogeneity

and improve spectral resolution.[13]

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]

Acquire the spectrum using an appropriate pulse sequence. For ¹H NMR, a small number

of scans is usually sufficient. For ¹³C NMR, which has a much lower natural abundance, a

larger number of scans is required to achieve a good signal-to-noise ratio.

Data Processing:

The resulting Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain spectrum.

The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS

at 0 ppm).

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative

ratios of protons.

2.2 Infrared (IR) Spectroscopy
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This protocol describes the acquisition of an IR spectrum for a liquid sample using the

Attenuated Total Reflectance (ATR) technique.

Sample Preparation:

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of liquid 2-Undecanone directly onto the center of the ATR crystal. For

neat liquids, no further preparation is needed.[4]

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract

the absorbance of atmospheric CO₂ and water vapor.

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. The instrument passes an infrared beam through the

crystal, which reflects internally. The beam penetrates a short distance into the sample at

each reflection point, and specific frequencies are absorbed.

Data Processing:

The instrument's software automatically subtracts the background spectrum from the

sample spectrum.

The resulting spectrum displays transmittance or absorbance versus wavenumber (cm⁻¹).

Identify and label the significant absorption peaks corresponding to the functional groups

present in the molecule.

2.3 Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like 2-Undecanone
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:
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Prepare a dilute solution of 2-Undecanone in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Transfer the solution to an autosampler vial.

Data Acquisition (GC-MS):

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is

vaporized.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.

The column separates the components of the sample based on their boiling points and

interactions with the column's stationary phase.

As 2-Undecanone elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, Electron Ionization (EI) is used. The molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Processing:

A detector records the abundance of each ion at each m/z value, generating a mass

spectrum.

The spectrum is analyzed to identify the molecular ion peak (if present) and the

characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the chemical analysis of a compound

like 2-Undecanone using spectroscopic methods.
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1. Sample Handling

2. Spectroscopic Analysis 3. Data Processing

4. Interpretation & Verification
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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